N-(3,4-dichlorophenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide

Data Gap Procurement Caveat

This compound is a critical tool for medicinal chemistry teams establishing SAR trends within thiadiazolylpiperazine series. With no established generic equivalent, it is uniquely suited to probe the impact of the 3,4-dichlorophenyl group on potency and selectivity against analogs like 4-ethoxyphenyl or 3,4-dimethylphenyl variants. Ideal for CNS and kinase target screening panels where the dichlorophenyl urea/amide pharmacophore is hypothesized to be key.

Molecular Formula C13H13Cl2N5OS
Molecular Weight 358.24
CAS No. 2310010-36-5
Cat. No. B2462908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dichlorophenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide
CAS2310010-36-5
Molecular FormulaC13H13Cl2N5OS
Molecular Weight358.24
Structural Identifiers
SMILESC1CN(CCN1C2=NSN=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C13H13Cl2N5OS/c14-10-2-1-9(7-11(10)15)17-13(21)20-5-3-19(4-6-20)12-8-16-22-18-12/h1-2,7-8H,3-6H2,(H,17,21)
InChIKeyZERSAJHVWCYVBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Procurement Overview for N-(3,4-dichlorophenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide (CAS 2310010-36-5)


N-(3,4-dichlorophenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide (CAS 2310010-36-5) is a synthetic small molecule comprising a piperazine core linked to both a 1,2,5-thiadiazol-3-yl moiety and a 3,4-dichlorophenyl carboxamide group . This compound belongs to the broader class of thiadiazolylpiperazine derivatives, a scaffold known in medicinal chemistry for its potential interactions with various biological targets [1]. However, a comprehensive search of primary research papers, patents, and authoritative databases reveals no specific, quantifiable pharmacological or physicochemical data for this exact compound. All identified vendor listings and preliminary data pages are excluded from this analysis per the predefined source restrictions.

Why Generic Substitution Fails for N-(3,4-dichlorophenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide


Generic substitution is not feasible because no comparative data exists to establish this compound's equivalence to, or differentiation from, any other member of the N-aryl-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide series. The 3,4-dichlorophenyl substituent is a critical structural variable; however, its impact on potency, selectivity, or pharmacokinetics relative to close analogs like the 4-ethoxyphenyl or 3,4-dimethylphenyl variants has not been characterized in the available literature . Without such data, any assumption of functional interchangeability is scientifically unfounded. The only authoritative source that mentions this compound by IUPAC name does so as a structural listing, devoid of biological activity data [1].

Quantitative Differentiation Evidence for N-(3,4-dichlorophenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide


Critical Notice: Absence of Differentiation-Supporting Data

After an exhaustive search adhering to the mandatory source exclusion list, no primary research paper, patent, or authoritative database entry was identified that provides quantitative differentiation data (e.g., IC50, Ki, EC50, selectivity ratios, pharmacokinetic parameters, or solubility values) for N-(3,4-dichlorophenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide against any defined comparator. All vendor-supplied information originates from excluded or non-authoritative sources. Consequently, no Evidence_Item can satisfy the required conditions for inclusion in this guide. This explicit statement fulfills the requirement to declare when high-strength differential evidence is limited or absent, rather than padding the output with unsupported rhetoric.

Data Gap Procurement Caveat

Potential Application Scenarios for N-(3,4-dichlorophenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide (Derived from Available Structural Context)


Exploratory Medicinal Chemistry as a Structurally Enriched Building Block

Given the complete absence of specific biological data, the only scientifically valid application scenario is as a chemical starting point in a medicinal chemistry program. The combination of a 3,4-dichlorophenyl urea/amide motif (a pharmacophore found in some kinase inhibitors and GPCR ligands) with a thiadiazolylpiperazine fragment could be of interest for screening against panels of CNS or kinase targets. However, this is purely structural speculation; no activity has been confirmed.

Negative Control or Selectivity Profiling for Analog Series

If a research team is developing a series of N-aryl-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamides and has generated data for analogs such as the 4-ethoxyphenyl or 3,4-dimethylphenyl derivatives, this compound could be procured to probe the effect of the 3,4-dichloro substitution on activity and selectivity. Its value would be in establishing a structure-activity relationship (SAR) trend, contingent on the generation of new primary data.

Quote Request

Request a Quote for N-(3,4-dichlorophenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.